ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Anticancer Cytotoxicity Benzothiazole regioisomer

Generic benzothiazole derivatives introduce uncontrolled variability in kinase inhibitor screens. This compound offers a regiospecific C6-carboxamido linkage and a hydrolytically labile ethyl ester-optimized for intracellular target engagement and probe synthesis. - Class-level data show C6 regioisomers achieve significantly greater antiproliferative potency than C2 analogs. - Ethyl ester increases calculated LogP by ~1.4 units, reducing aqueous solubility >10-fold to favor passive membrane diffusion. - Selective ester hydrolysis under mild basic conditions enables reliable generation of the free carboxylic acid for fluorophore/biotin coupling.

Molecular Formula C15H13N3O3S2
Molecular Weight 347.41
CAS No. 681168-61-6
Cat. No. B2884411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate
CAS681168-61-6
Molecular FormulaC15H13N3O3S2
Molecular Weight347.41
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C
InChIInChI=1S/C15H13N3O3S2/c1-3-21-14(20)12-8(2)17-15(23-12)18-13(19)9-4-5-10-11(6-9)22-7-16-10/h4-7H,3H2,1-2H3,(H,17,18,19)
InChIKeyAOVCPROOULFRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Procurement Profile


Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate (CAS 681168-61-6, molecular formula C₁₅H₁₃N₃O₃S₂, molecular weight 347.41 g/mol) is a synthetic heterocyclic compound that incorporates a benzothiazole carboxamide pharmacophore linked to a 4-methylthiazole-5-carboxylate ester [1]. The molecule belongs to a class of amidobenzothiazole derivatives that have been investigated as potential anticancer agents due to the established antiproliferative activity of benzothiazole-containing scaffolds [2]. Its bifunctional architecture—combining a hydrogen-bond-donating amide with a hydrolytically labile ethyl ester—distinguishes it structurally from simple benzothiazole amides and creates unique physicochemical properties that influence solubility, permeability, and metabolic susceptibility [1].

Regioisomer
C6-carboxamido benzothiazole linkage aligns with reported antiproliferative class-level evidence; C2 analogs may lack activity
Ester form
Ethyl ester supports membrane permeability for cell-based studies; carboxylic acid form may show limited intracellular exposure
Synthetic utility
Selective ester hydrolysis enables clean conversion to carboxylic acid intermediate for probe conjugation

Why This Benzothiazole-Thiazole Hybrid Cannot Be Replaced


The specific positional isomerism of the benzothiazole-carboxamide linkage at C6—rather than the more common C2 attachment—governs the compound's electronic distribution, molecular shape, and target engagement [1]. Even subtle changes in the amide connectivity or the replacement of the ethyl ester with a methyl ester or carboxylic acid can drastically alter cellular permeability, hydrolytic stability, and protein-binding kinetics [2]. Consequently, general-purpose benzothiazole derivatives or unsubstituted thiazole-5-carboxylates cannot serve as drop-in substitutes in assays or synthetic routes that have been optimized around this precise scaffold, because such substitutions introduce uncontrolled variability in potency, metabolic half-life, and off-target liability [2]. The sections below quantify these differences where data are available and explicitly acknowledge evidentiary gaps where direct comparative studies are lacking.

Regioisomeric attachment
C6-carboxamido linkage (this compound)
C2-substituted benzothiazole amides may show significantly lower antiproliferative response; screening with generic building blocks risks false negatives
Ester lability & permeability
Ethyl ester (logP ~3.2) favors passive diffusion
Methyl ester may alter hydrolysis kinetics; free carboxylic acid (logP ~1.8) likely restricts membrane penetration, shifting intracellular exposure
Scaffold extension
Heterocycle-extended amide may improve kinase selectivity
Simple benzothiazole-6-carboxamides lack this extension and may exhibit different off-target kinase profiles

Quantitative Comparison vs. Closest Analogs


Antiproliferative Potency: C6 vs. C2 Regioisomers

In a patent describing amidobenzothiazole anticancer agents, compounds bearing the 6-carboxamido linkage (the regioisomeric orientation present in the target compound) exhibited GI50 values in the sub-micromolar to low-micromolar range across multiple leukemia cell lines, whereas the corresponding 2-substituted benzothiazole amides were either inactive or displayed >10-fold weaker activity [1]. Although the target compound itself was not explicitly profiled in that disclosure, the class-level data strongly support the hypothesis that the C6-attachment mode is a critical driver of antiproliferative potency relative to the widely available C2-substituted benzothiazole building blocks [1].

C6 vs. C2 antiproliferative response
Class-level inference
C6-amido class: GI50 0.037–29.9 µM (leukemia panel); C2-amido analogs: >10 µM or inactive
Supports regioisomer-based screening context
Target compound not directly profiled; data inferred from patent class-level results
Anticancer Cytotoxicity Benzothiazole regioisomer

Ester vs. Carboxylic Acid: Solubility and Prodrug Potential

The ethyl ester moiety at the thiazole C5 position confers a calculated LogP of approximately 3.2 and an aqueous solubility of <10 µM (estimated via ALOGPS 2.1), compared with a LogP of ~1.8 and solubility >100 µM for the corresponding carboxylic acid hydrolysis product [1]. This difference is consistent with the well-established principle that ethyl esters enhance membrane permeability while serving as substrates for intracellular esterases, effectively functioning as prodrugs [2]. No experimental solubility or permeability data have been published specifically for this compound.

Ester vs. acid solubility & permeability
Class-level inference
Ethyl ester cLogP 3.2, low predicted solubility; carboxylic acid cLogP 1.8, >100 µM predicted solubility
Context-dependent permeability: ester form may support cell-based assays
In silico prediction only; experimental permeability not yet published
Solubility Prodrug Ethyl ester

Kinase Selectivity: Extended vs. Simple Benzothiazole Amides

A series of 2-acetamido, 6-carboxamide benzothiazoles designed as BRAF V600E inhibitors demonstrated that incorporation of a heterocyclic substituent at the 2-position of the benzothiazole ring (analogous to the thiazole-amide extension present in the target compound) increased selectivity for mutant BRAF over wild-type BRAF by approximately 5-fold compared with simple benzothiazole-6-carboxamides [1]. The target compound, which features a thiazole ring linked through the 6-carboxamide, may exhibit a similar selectivity advantage, though prospective experimental confirmation is required.

Kinase selectivity index (BRAF V600E)
Class-level inference
Predicted selectivity index >5 for extended amide vs. ~1.2 for simple benzothiazole-6-carboxamide
Heterocycle extension may improve mutant-selective kinase context
Prospective experimental confirmation required; based on structural analogy
Kinase inhibition BRAF V600E Selectivity

Synthetic Intermediate Utility: Ethyl Ester vs. Acid

The ethyl ester group can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O, 0°C to rt) to yield the corresponding carboxylic acid in >90% conversion, while the amide bond remains intact [1]. This contrasts with methyl ester analogs, which require longer reaction times and often produce 5–15% amide cleavage byproducts under identical conditions [1]. This differential hydrolytic lability makes the ethyl ester a preferred intermediate when downstream conjugation (e.g., amide coupling, biotinylation) is planned.

Ethyl vs. methyl ester hydrolysis
Class-level inference
Ethyl ester: >90% conversion to acid, minimal amide cleavage; methyl ester: ~80% conversion, 5–15% amide byproduct
Cleaner deprotection supports synthetic intermediate workflows
Conditions: LiOH, THF/H₂O, 0°C to rt; class-level protective group behavior
Synthetic intermediate Ester hydrolysis Building block

Research & Procurement Scenarios


Anticancer Screening with Regioisomerically Defined Hybrid

Investigators assembling focused libraries for kinase or tubulin polymerization inhibitor screening should select this compound specifically because the C6-carboxamido benzothiazole linkage has been shown, at the class level, to confer significantly greater antiproliferative potency than the more common C2-substituted regioisomer [1]. Using a generic, regioisomerically ambiguous benzothiazole building block risks incorporating an inactive C2-linked analog and generating false-negative screening results.

Prodrug Design: Ethyl Ester for Enhanced Permeability

The ethyl ester form is preferred over the free carboxylic acid when intracellular target engagement is required, as the ester increases calculated LogP by approximately 1.4 units and reduces aqueous solubility by over 10-fold, consistent with improved passive membrane diffusion [1]. This compound can serve as a model substrate to study esterase-mediated activation in cancer cell lines and to quantify the impact of ester hydrolysis on intracellular accumulation.

Synthetic Intermediate for Functionalized Probes

The selective hydrolytic lability of the ethyl ester under mild basic conditions—with minimal amide bond cleavage—makes this compound an advantageous precursor over the methyl ester variant [1]. Medicinal chemistry teams can reliably generate the free carboxylic acid for subsequent amide coupling to fluorophores, biotin, or solid supports, streamlining the preparation of chemical probes for target identification or pull-down experiments.

BRAF V600E Kinase Selectivity Profiling

Based on class-level structure-activity relationship data, the extended benzothiazole-6-carboxamide scaffold with a heterocyclic substituent (here, a 4-methylthiazole ring) may exhibit improved selectivity for mutant BRAF V600E over wild-type BRAF relative to simple benzothiazole carboxamides [1]. Researchers focused on mutant-selective kinase inhibition should prioritize this compound for selectivity panel screening to validate this inferred advantage.

Application
Selection Property
Validation Focus
Regioisomer-defined anticancer screening
C6-carboxamido benzothiazole linkage
Cell-model endpoint response vs. C2 analogs
Cell-permeable prodrug design
Ethyl ester membrane diffusion
Esterase-mediated activation in cell models
Synthetic intermediate for chemical probes
Selective ester hydrolysis
Amide bond integrity and conversion yield
Mutant BRAF kinase selectivity profiling
Extended heterocyclic amide scaffold
Selectivity index in kinase panel assays
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